molecular formula C8H16CoO2 B085861 Cobalt bis(2-ethylhexanoate) CAS No. 136-52-7

Cobalt bis(2-ethylhexanoate)

Cat. No. B085861
CAS RN: 136-52-7
M. Wt: 203.14 g/mol
InChI Key: AAZSASWTJCLJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt bis(2-ethylhexanoate) is an organic compound composed of cobalt, an essential trace element, and 2-ethylhexanoate, an organic acid. It is a colorless, odorless liquid with a boiling point of approximately 290°C and a melting point of approximately -15°C. Cobalt bis(2-ethylhexanoate) is a widely used industrial chemical, particularly in the production of polymers, plastics, and coatings. It is also used as a catalyst in the production of polyurethane foam and polyethylene. In addition, cobalt bis(2-ethylhexanoate) is used in the pharmaceutical industry and as a dietary supplement.

Scientific Research Applications

  • Ethylene Oligomerization and Polymerization : Cobalt bis(2-ethylhexanoate) and its derivatives have been extensively studied for their role in the oligomerization and polymerization of ethylene. These processes are crucial in the production of polyethylene, a widely used plastic material. Enhanced performance, in terms of higher activities and longer catalyst lifetimes, has been reported for cobalt catalysts in these reactions (Tellmann et al., 2005).

  • Innovations in Iron and Cobalt Catalysts : Research has focused on synthesizing derivatives of cobalt complexes and exploring optimal reaction parameters for maximizing activity in ethylene oligomerization and polymerization. This includes innovations in creating new models of iron and cobalt complexes as catalysts (Sun, Zhang, & Zuo, 2008).

  • High-Temperature Polymerization : Some cobalt complexes, when activated with specific cocatalysts, have shown unique properties, such as high activity in ethylene polymerization at temperatures higher than 80°C. This is significant for industrial applications where high-temperature processes are required (Zhang, Sun, Xiao, & Hao, 2010).

  • Oxidative Addition and C–H Activation Chemistry : Cobalt complexes, including Cobalt bis(2-ethylhexanoate), have been explored for their potential in oxidative addition chemistry, a key process in many chemical transformations, including the activation of C–H bonds (Semproni, Atienza, & Chirik, 2014).

  • Ethylene Oligomerization in Ionic Liquids : Cobalt catalysts have been used in ethylene oligomerization within ionic liquids, which is a promising area due to the unique properties of ionic liquids in chemical reactions (Thiele & Souza, 2011).

  • Metal Ion Extraction in Water Purification : Cobalt bis(2-ethylhexanoate) has also been applied in water purification, particularly in metal ion extraction processes. This is significant in addressing environmental pollution and recycling valuable metals (Bart & Reidetschlager, 1991).

  • Oxygen-Carrying Cobalt Complexes : Research has been conducted on cobalt complexes that can reversibly bind oxygen, a property that has potential applications in areas like artificial blood and oxygen sensors (Wang & Schaefer, 1969).

Mechanism of Action

Target of Action

Cobalt bis(2-ethylhexanoate) primarily targets the sodium/bicarbonate transporter activity of SLC4A4 . This transporter plays a crucial role in pH homeostasis . The compound may stimulate this transporter activity, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .

Mode of Action

The compound interacts with its targets through a process of reversible hydration of carbon dioxide . This interaction leads to changes in the activity of the sodium/bicarbonate transporter, which in turn affects pH homeostasis .

Biochemical Pathways

It is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye .

Pharmacokinetics

It is known that the compound is a liquid with a density of 1002 g/mL at 25 °C . This property could potentially impact its bioavailability.

Result of Action

The action of Cobalt bis(2-ethylhexanoate) results in the regulation of pH homeostasis, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid . It also plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products .

Action Environment

The action, efficacy, and stability of Cobalt bis(2-ethylhexanoate) can be influenced by environmental factors. For instance, it is used as a drying agent in coatings and paints, and its performance can be affected by the ambient humidity . Additionally, it is known to be a class C1 combustible liquid, and should be stored accordingly .

Safety and Hazards

Cobalt bis(2-ethylhexanoate) is classified as a skin sensitizer, eye irritant, and reproductive toxicant. It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors, and avoid prolonged exposure .

Future Directions

The Cobalt REACH Consortium has decided to tighten the classification of cobalt-bis-(2-ethylhexanoate) with effect from 1st November 2018. This raw material is widely used in the composite industry for the production of pre-accelerated UP resin systems .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Cobalt bis(2-ethylhexanoate) can be achieved by reacting cobalt acetate with 2-ethylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of cobalt hydroxide.", "Starting Materials": [ "Cobalt acetate", "2-ethylhexanoic acid", "Thionyl chloride", "Anhydrous solvents (such as toluene or benzene)" ], "Reaction": [ "Step 1: Dissolve 10 g of cobalt acetate in 50 mL of anhydrous toluene or benzene in a dry flask.", "Step 2: Add 20 mL of 2-ethylhexanoic acid to the flask and stir the mixture for 30 minutes.", "Step 3: Slowly add 10 mL of thionyl chloride to the mixture with constant stirring. The reaction mixture will become hot and the solution will turn yellow.", "Step 4: Continue stirring the mixture for 2 hours at room temperature.", "Step 5: Heat the mixture to 60°C and stir for an additional 2 hours.", "Step 6: Cool the mixture to room temperature and filter off any precipitate that forms.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by recrystallization from a suitable solvent (such as toluene or ethanol) to obtain pure Cobalt bis(2-ethylhexanoate)." ] }

CAS RN

136-52-7

Molecular Formula

C8H16CoO2

Molecular Weight

203.14 g/mol

IUPAC Name

cobalt;2-ethylhexanoic acid

InChI

InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

AAZSASWTJCLJGM-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]

Canonical SMILES

CCCCC(CC)C(=O)O.[Co]

boiling_point

Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen

Color/Form

Blue liquid
Blue-violet mass
Purple to dark blue waxy solid at 20 °C

density

1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/

melting_point

Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen;  melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai

Other CAS RN

136-52-7

physical_description

Liquid

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Related CAS

13586-82-8

solubility

In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking);  6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking)
Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/

synonyms

2-ethylhexanoic acid cobalt salt
cobalt octoate
cobalt-2-ethylhexanoate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using a 1 liter flask, 0.40 mol triethylamine is added with stirring at room temperature to 0.40 mol 2-ethyl hexane carboxylic acid. After the exothermic reaction has abated, the reaction mixture is diluted with 65 ml cyclohexane and 0.20 mol cobalt nitrate is added. After stirring for 30 minutes, the reaction solution is filtered, leaving a 55.5% blue cobalt octoate solution in cyclohexane.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
cobalt octoate
Yield
55.5%

Synthesis routes and methods II

Procedure details

The electrochemical reaction was carried out in a reaction cell containing 20.0 g (0.138 mole) of 2-ethylhexanoic acid, 10.0 g mineral spirits and 40.0 g of 0.1N sodium hydroxide. A cobalt rod was used as the anode and platinum foil as the cathode. The connections were made and direct current was passed through the cell. After passing 14,645 coulombs of electricity, the electrosynthesis process was terminated and the weight of the cobalt consumed in the reaction was determined. 3.68 g (0.062 mole) cobalt was consumed. The organics were separated from the aqueous phase and were dried under reduced pressure resulting in a violet solution of cobalt octoate in mineral spirits that contained 10.1% cobalt.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mineral spirits
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.68 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
cobalt octoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt bis(2-ethylhexanoate)
Reactant of Route 2
Reactant of Route 2
Cobalt bis(2-ethylhexanoate)
Reactant of Route 3
Reactant of Route 3
Cobalt bis(2-ethylhexanoate)
Reactant of Route 4
Cobalt bis(2-ethylhexanoate)
Reactant of Route 5
Cobalt bis(2-ethylhexanoate)
Reactant of Route 6
Cobalt bis(2-ethylhexanoate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.